9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine
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Overview
Description
9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine is a complex organic compound with significant biochemical relevance This compound is characterized by its intricate structure, which includes multiple phosphoryl groups and a purine base
Preparation Methods
The synthesis of 9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the purine base, followed by the sequential addition of phosphoryl groups. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the phosphorylation steps. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can modify the phosphoryl groups, leading to the formation of different analogs.
Substitution: Substitution reactions can occur at the purine base or the phosphoryl groups, resulting in the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine has numerous scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation reactions and mechanisms.
Biology: The compound is studied for its role in cellular signaling pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl groups play a crucial role in its activity, as they can participate in phosphorylation and dephosphorylation reactions. These interactions can modulate various cellular pathways, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Compared to other similar compounds, 9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine is unique due to its specific structure and the presence of multiple phosphoryl groups. Similar compounds include:
Adenosine triphosphate (ATP): A well-known phosphorylated compound involved in energy transfer.
Uridine triphosphate (UTP): Another phosphorylated nucleotide with roles in cellular metabolism.
Guanosine triphosphate (GTP): Involved in protein synthesis and signal transduction
Properties
Molecular Formula |
C10H17N5O16P4 |
---|---|
Molecular Weight |
587.16 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(28-10)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H2,11,12,13)(H2,18,19,20) |
InChI Key |
WWMWAMFHUSTZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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